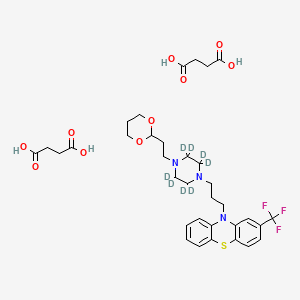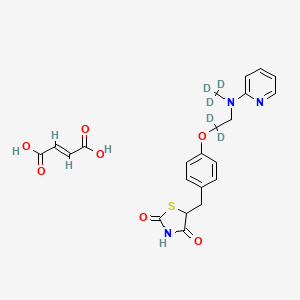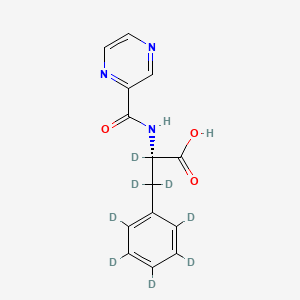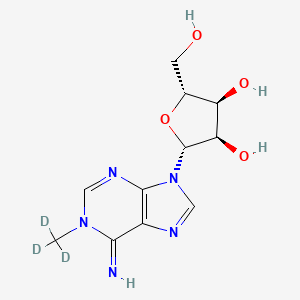
Tco-peg4-VC-pab-mmae
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tco-peg4-VC-pab-mmae is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a cleavable linker (Tco-peg4-VC-pab) and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tco-peg4-VC-pab-mmae involves multiple steps:
Synthesis of the linker (Tco-peg4-VC-pab): This involves the attachment of Tco (trans-cyclooctene) to a polyethylene glycol (PEG) spacer, followed by the addition of valine-citrulline (VC) and para-aminobenzyl (pab) groups.
Conjugation with MMAE: The linker is then conjugated with monomethyl auristatin E (MMAE) through a series of chemical reactions, including click chemistry reactions such as the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and stringent quality control measures to ensure high purity and consistency. The process includes:
Automated Synthesis: Utilizing automated synthesizers to perform the multi-step synthesis efficiently.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Tco-peg4-VC-pab-mmae undergoes several types of chemical reactions:
Click Chemistry Reactions: The Tco group undergoes inverse electron demand Diels-Alder reactions (iEDDA) with tetrazine-containing molecules.
Cleavage Reactions: The valine-citrulline (VC) linker is cleavable, allowing the release of MMAE upon reaching the target site.
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules, solvents such as dimethyl sulfoxide (DMSO), and various catalysts.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.
Major Products
The major product of these reactions is the release of monomethyl auristatin E (MMAE) at the target site, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
Wissenschaftliche Forschungsanwendungen
Tco-peg4-VC-pab-mmae has a wide range of scientific research applications:
Wirkmechanismus
Tco-peg4-VC-pab-mmae exerts its effects through the following mechanism:
Targeting: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage: The valine-citrulline linker is cleaved, releasing MMAE inside the cancer cell.
Cytotoxic Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-VC-PAB-MMAE: Another ADC linker conjugate with a similar structure and mechanism of action.
Auristatins: A class of tubulin inhibitors used in various ADCs.
Maytansinoids: Another class of cytotoxic agents used in ADCs.
Uniqueness
Tco-peg4-VC-pab-mmae is unique due to its use of the Tco group, which allows for efficient click chemistry reactions, and its cleavable valine-citrulline linker, which ensures targeted release of MMAE at the cancer site .
Eigenschaften
Molekularformel |
C78H127N11O19 |
|---|---|
Molekulargewicht |
1522.9 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C78H127N11O19/c1-15-53(8)68(62(101-13)48-64(91)89-39-25-31-61(89)70(102-14)54(9)71(93)82-55(10)69(92)57-26-20-19-21-27-57)87(11)75(97)66(51(4)5)86-74(96)67(52(6)7)88(12)78(100)107-49-56-32-34-58(35-33-56)83-72(94)60(30-24-37-80-76(79)98)84-73(95)65(50(2)3)85-63(90)36-40-103-42-44-105-46-47-106-45-43-104-41-38-81-77(99)108-59-28-22-17-16-18-23-29-59/h16-17,19-21,26-27,32-35,50-55,59-62,65-70,92H,15,18,22-25,28-31,36-49H2,1-14H3,(H,81,99)(H,82,93)(H,83,94)(H,84,95)(H,85,90)(H,86,96)(H3,79,80,98)/b17-16+/t53-,54+,55+,59?,60-,61-,62+,65-,66-,67-,68-,69+,70+/m0/s1 |
InChI-Schlüssel |
RCUWIJNSWOFTSK-CYFMCQSESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4 |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)




![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)

![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)


![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)

